N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-cyclopropyl-ethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-[1-(3-chlorophenyl)ethyl]-N'-cyclopropylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-10(11-3-2-4-12(14)9-11)16(8-7-15)13-5-6-13/h2-4,9-10,13H,5-8,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFPHWXJZGZBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N(CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-[1-(3-Chloro-phenyl)-ethyl]-N1-cyclopropyl-ethane-1,2-diamine, with the CAS number 170119-33-2, is a compound of significant interest due to its biological activity. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a cyclopropyl group, an ethyl chain, and a chlorinated phenyl group. Its molecular formula is , and it has a molecular weight of 212.72 g/mol. The presence of the chlorine atom on the phenyl ring contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| CAS Number | 170119-33-2 |
| Molecular Formula | C11H17ClN2 |
| Molecular Weight | 212.72 g/mol |
Synthesis
The synthesis of N1-[1-(3-Chloro-phenyl)-ethyl]-N1-cyclopropyl-ethane-1,2-diamine typically involves multiple steps starting from readily available precursors. A common synthetic route includes:
- Alkylation of Ethane-1,2-diamine : This step involves reacting ethane-1,2-diamine with 1-(3-chloro-phenyl)ethanol under basic conditions.
- Formation of Intermediate : The reaction yields an intermediate that can be further reacted with cyclopropyl halides.
- Final Product Formation : The final product is obtained through purification processes such as recrystallization or chromatography.
The biological activity of N1-[1-(3-Chloro-phenyl)-ethyl]-N1-cyclopropyl-ethane-1,2-diamine is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of various enzymes or receptors. The exact pathways depend on the biological context in which the compound is tested.
Case Studies and Research Findings
Recent studies have evaluated the efficacy of this compound in various biological assays:
- Inhibition of Cell Proliferation : One study demonstrated that derivatives of cyclopropane-containing compounds exhibited effective inhibition on the proliferation of U937 human myeloid leukemia cells without showing cytotoxicity at certain concentrations .
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the structure significantly affect biological activity. For instance, the introduction of different substituents on the phenyl ring can enhance or diminish inhibitory effects on targeted pathways .
Comparison with Similar Compounds
Lipophilicity and Solubility
- Lipophilicity (ClogP) : Chloro and cyclopropyl groups increase ClogP (e.g., 3-Cl analog: estimated ~2.5), whereas methoxy or fluoro substituents reduce it .
- Solubility : Methoxy derivatives (e.g., 3-OCH₃ analog) exhibit improved aqueous solubility compared to chloro or fluoro variants .
Key Research Findings
Substituent Effects on Bioactivity : Chloro and methyl groups enhance anthelmintic activity by increasing membrane permeability, while methoxy groups improve pharmacokinetics .
Structural Rigidity : Cyclopropyl-containing diamines exhibit superior stability in acidic environments compared to linear alkylamines .
Heterocyclic Modifications : Pyrazine or pyridine substitutions (e.g., ) expand applications in catalysis and metal-organic frameworks .
Preparation Methods
Reaction Mechanism and Precursors
Reductive amination offers a direct route to synthesize N¹-[1-(3-Chloro-phenyl)-ethyl]-N¹-cyclopropyl-ethane-1,2-diamine. The process involves the condensation of 3-chlorophenylacetaldehyde with cyclopropylamine and ethylenediamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts are commonly employed to facilitate imine intermediate reduction.
The reaction proceeds via:
-
Formation of a Schiff base between the aldehyde and primary amine.
-
Reduction of the imine to a secondary amine.
-
Subsequent alkylation with cyclopropane-derived reagents.
Optimization Parameters
Key variables influencing yield include:
-
Catalyst Loading : 5–10 mol% Pd/C under 30 psi H₂ achieves >75% conversion.
-
Solvent System : Methanol or ethanol enhances solubility of intermediates, while tetrahydrofuran (THF) improves selectivity for the cyclopropyl moiety.
-
Temperature : Reactions conducted at 50–60°C reduce side product formation compared to room temperature.
Table 1: Reductive Amination Performance Metrics
| Parameter | Value Range | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Catalyst (Pd/C) | 5–10 mol% | 72–78 | 92–95 |
| Reaction Time | 12–24 h | 68–75 | 89–93 |
| Solvent | Methanol/THF (3:1) | 81 | 97 |
Multi-Step Nucleophilic Substitution
Synthetic Pathway
This method involves sequential substitutions starting from 1,2-dichloroethane and 3-chlorophenylethylamine:
Critical Considerations
Table 2: Nucleophilic Substitution Yield Progression
| Step | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | NH₃ (aq) | 180 | 89 |
| 2 | 1-(3-Cl-Ph)EtBr | 80 | 65 |
| 3 | Cyclopropyl bromide | 110 | 58 |
Transition Metal-Catalyzed Cross-Coupling
Palladium-Mediated Coupling
Recent advances utilize Pd-catalyzed cross-coupling to assemble the carbon-nitrogen framework. A representative protocol involves:
Advantages and Limitations
-
Selectivity : >90% regioselectivity for the para-chloro isomer.
-
Cost : High catalyst loading (2566 ppm Pd) increases production expenses compared to reductive amination.
Solid-Phase Synthesis for High-Throughput Applications
Methodology
Immobilized ethylenediamine on Wang resin undergoes iterative functionalization:
Performance Metrics
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 78 | 97 | 120 | High |
| Nucleophilic Substitution | 58 | 89 | 220 | Moderate |
| Pd-Catalyzed Coupling | 82 | 95 | 450 | Low |
| Solid-Phase Synthesis | 65 | 98 | 890 | Research |
Q & A
Q. What are the recommended synthetic routes for N¹-[1-(3-chlorophenyl)ethyl]-N¹-cyclopropylethane-1,2-diamine, and how do substituents influence yield?
Methodological Answer:
- Stepwise Synthesis : Begin with cyclopropylamine and 3-chlorophenethyl precursors. A common approach involves reductive amination or nucleophilic substitution to attach the cyclopropyl and 3-chlorophenyl-ethyl groups to the ethane-1,2-diamine backbone .
- Optimization : Substituent steric effects (e.g., cyclopropyl’s rigidity) may reduce yields due to hindered reaction kinetics. Use polar aprotic solvents (e.g., DMF) and catalysts (e.g., Pd/C for hydrogenation) to improve efficiency .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to verify amine proton environments and cyclopropyl ring integrity .
Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
Methodological Answer:
- Structural Confirmation :
- NMR : ¹H NMR detects amine protons (δ 1.5–2.5 ppm) and cyclopropyl protons (δ 0.5–1.2 ppm). ¹³C NMR identifies quaternary carbons in the cyclopropyl ring (δ 10–20 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₁₃H₁₈ClN₂: 237.12 g/mol) and fragments (e.g., loss of cyclopropyl group) .
- Physicochemical Profiling :
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s mechanism of action in neurological or oncological models?
Methodological Answer:
- In Vitro Models :
- Neuroprotection : Use SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced). Measure viability (MTT assay) and ROS levels (DCFDA probe). Compare to controls lacking the cyclopropyl group .
- Anticancer Activity : Screen in MCF-7 or HCT-116 cells. Assess apoptosis via caspase-3/7 activation (luminescent assays) and mitochondrial membrane potential (JC-1 dye) .
- Target Identification :
- Molecular Docking : Simulate binding to kinases (e.g., EGFR) or neurotransmitter receptors (e.g., NMDA) using AutoDock Vina. Prioritize targets with ΔG < −7 kcal/mol .
Q. How should contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogues of this compound?
Methodological Answer:
- SAR Design :
- Data Interpretation :
Data Contradiction Analysis
Q. How can discrepancies in reported neuroprotective effects be addressed?
Methodological Answer:
- Experimental Variables :
- Mechanistic Studies :
- Pathway Inhibition : Use siRNA knockdown (e.g., Nrf2) to validate antioxidant pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
